Product packaging for 2-Cyclobutoxy-6-methylaniline(Cat. No.:)

2-Cyclobutoxy-6-methylaniline

Cat. No.: B13278565
M. Wt: 177.24 g/mol
InChI Key: PVRPABREQKFLQS-UHFFFAOYSA-N
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Description

2-Cyclobutoxy-6-methylaniline is a specialized aniline derivative designed for use as a key synthetic intermediate in medicinal chemistry and antibacterial research. The compound features a cyclobutoxy substituent in the ortho position relative to the amine group on a methyl-substituted benzene ring. This specific structure makes it a valuable building block for constructing more complex molecules, particularly in the development of novel antibacterial agents. Research into structurally similar aniline compounds, such as those incorporating triazole rings, has demonstrated significant promise as DNA gyrase inhibitors, a validated target for combating bacterial infections like Staphylococcus aureus (including methicillin-resistant strains, MRSA) . The strategic incorporation of the cyclobutyl group is of particular interest, as cyclobutane rings are increasingly explored in drug discovery for their potential to improve a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile . Furthermore, the core aniline structure is a well-established precursor in the synthesis of various pharmacologically active compounds, including local anesthetics such as lidocaine and its analogs . Researchers can utilize this compound to introduce the 2-cyclobutoxy-6-methylanilide motif into target structures, enabling structure-activity relationship (SAR) studies aimed at discovering new therapeutic agents. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO B13278565 2-Cyclobutoxy-6-methylaniline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

2-cyclobutyloxy-6-methylaniline

InChI

InChI=1S/C11H15NO/c1-8-4-2-7-10(11(8)12)13-9-5-3-6-9/h2,4,7,9H,3,5-6,12H2,1H3

InChI Key

PVRPABREQKFLQS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OC2CCC2)N

Origin of Product

United States

Chemical Reactivity and Transformation Studies of 2 Cyclobutoxy 6 Methylaniline

Aromatic Ring Functionalization via Electrophilic Substitution

The aromatic ring of 2-Cyclobutoxy-6-methylaniline is highly activated towards electrophilic aromatic substitution due to the powerful electron-donating nature of the amino group and, to a lesser extent, the cyclobutoxy and methyl groups. byjus.comwikipedia.orgmasterorganicchemistry.com These groups direct incoming electrophiles primarily to the ortho and para positions. masterorganicchemistry.comtestbook.com In this specific molecule, the positions ortho to the strongly activating amino group are C3 and C5, and the para position is C4.

Due to the significant steric hindrance imposed by the bulky cyclobutoxy and methyl groups at the C2 and C6 positions, electrophilic attack at the C3 and C5 positions is sterically hindered. The C4 position, being para to the amino group, is the most electronically activated and sterically accessible site. Therefore, electrophilic substitution reactions such as halogenation, nitration, and sulfonation are expected to occur with high regioselectivity at the C4 position. libretexts.org In cases of highly reactive electrophiles or forcing conditions, substitution at the less hindered C5 position might also be observed. byjus.com

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

Reaction TypeTypical ReagentsPredicted Major ProductPredicted Minor Product(s)
HalogenationBr₂, FeBr₃ or Cl₂, AlCl₃4-Halo-2-cyclobutoxy-6-methylaniline5-Halo-2-cyclobutoxy-6-methylaniline
NitrationHNO₃, H₂SO₄2-Cyclobutoxy-6-methyl-4-nitroaniline2-Cyclobutoxy-6-methyl-5-nitroaniline
SulfonationFuming H₂SO₄4-Amino-3-cyclobutoxy-5-methylbenzenesulfonic acid5-Amino-4-cyclobutoxy-2-methylbenzenesulfonic acid

Oxidation and Reduction Pathways of the Aniline (B41778) Moiety

The aniline functional group is susceptible to a variety of oxidation and reduction reactions. The specific outcome often depends on the choice of reagents and reaction conditions.

Oxidation: The oxidation of anilines can yield a range of products. Mild oxidizing agents can lead to the formation of colored polymeric materials through oxidative coupling. nih.gov Stronger oxidizing agents can transform the amino group into nitroso or nitro functionalities. For instance, oxidation with reagents like potassium periodate (B1199274) can lead to the formation of benzoquinoneimine derivatives. niscpr.res.in The presence of activating groups on the ring can influence the oxidation potential and the nature of the products formed. umn.eduethz.ch The methyl group can also be a site for oxidation under certain conditions, potentially yielding a carboxylic acid or alcohol, although oxidation of the aniline ring and amino group is typically more facile.

Reduction: The aromatic ring of aniline can be reduced to a cyclohexylamine (B46788) derivative under catalytic hydrogenation (e.g., using H₂/Rh or Ru catalysts) at high pressures and temperatures. However, this process is often challenging. More commonly, reduction reactions target substituents on the ring. For instance, if a nitro group were introduced onto the ring via electrophilic substitution, it could be selectively reduced to a second amino group using reagents like Sn/HCl, H₂/Pd, or through electrocatalytic methods. nih.govacs.orgresearchgate.net The reduction of nitroarenes to anilines can also be achieved in basic alcoholic media. rsc.org

Table 2: Potential Oxidation and Reduction Reactions

TransformationReagent/ConditionPotential Product Class
OxidationKIO₄Benzoquinoneimine derivatives niscpr.res.in
OxidationH₂O₂, PeroxygenasePolymeric materials, potential ring-opened products nih.gov
Reduction (of aromatic ring)H₂, Rh/C (high pressure/temp)2-Cyclobutoxy-6-methylcyclohexylamine
Reduction (of a nitro group)Sn/HCl or H₂/PdDiamino derivatives nih.govacs.orgresearchgate.net

Cross-Coupling Reactions for Carbon-Nitrogen Bond Formation

This compound can serve as a nucleophilic component in metal-catalyzed cross-coupling reactions to form new carbon-nitrogen (C-N) bonds. The Buchwald-Hartwig amination is a prominent example of such a transformation, enabling the coupling of amines with aryl halides or triflates using a palladium catalyst. wikipedia.orgacs.org

Despite the steric hindrance from the two ortho substituents, this compound can react with various aryl and heteroaryl halides. The efficiency of these couplings often relies on the use of specialized, bulky phosphine (B1218219) ligands on the palladium catalyst, which are designed to facilitate the reaction with sterically demanding substrates. acs.orgresearchgate.netrsc.org This reaction provides a powerful method for synthesizing more complex tri- and tetra-substituted aniline derivatives, which are valuable structures in medicinal chemistry and materials science. nih.gov

Table 3: Representative Buchwald-Hartwig Amination

Amine SubstrateCoupling Partner (Ar-X)Catalyst SystemProduct
This compoundAryl Halide (e.g., Bromobenzene)Pd(OAc)₂, Bulky Phosphine Ligand (e.g., XPhos), Base (e.g., NaOtBu)N-(Aryl)-2-cyclobutoxy-6-methylaniline
This compoundAryl Triflates (e.g., Phenyl triflate)Pd₂(dba)₃, Bulky Phosphine Ligand (e.g., RuPhos), Base (e.g., Cs₂CO₃)N-(Aryl)-2-cyclobutoxy-6-methylaniline

Transformations Involving the Cyclobutyl Ether Moiety

The cyclobutane (B1203170) ring is characterized by significant ring strain, making it susceptible to a variety of ring-opening and rearrangement reactions. stackexchange.com These transformations can be initiated under thermal, photochemical, or catalytic conditions. researchgate.net

Cyclobutane Ring Expansion Reactions

The strained four-membered cyclobutane ring can undergo expansion to form more stable five- or six-membered rings. wikipedia.orgbohrium.com This process is often catalyzed by acids or transition metals and typically proceeds through a carbocation intermediate. acs.orgugent.beechemi.comresearchgate.net For the cyclobutoxy group, protonation of the ether oxygen by a strong acid could facilitate cleavage of a C-O bond, generating a cyclobutyl cation. This cation could then rearrange via a 1,2-alkyl shift, expanding the ring to a cyclopentyl derivative. nih.govunica.it Such rearrangements are driven by the release of ring strain. stackexchange.com

Oxidative Ring Cleavage of Cyclobutyl Systems

The cyclobutane ring can be cleaved under oxidative conditions. For example, ethers can undergo oxidative cleavage in the presence of reagents like aqueous bromine or certain enzymatic systems. nih.govmdma.chacs.org This typically involves oxidation at a carbon alpha to the ether oxygen, leading to a hemiacetal intermediate that subsequently fragments. In the context of this compound, this could result in the formation of a phenol (B47542) and a four-carbon aldehyde or carboxylic acid derivative. Furthermore, visible-light photoredox catalysis has been shown to cleave a C-C bond in cyclobutylanilines, initiating a [4+2] annulation reaction, highlighting the susceptibility of the cyclobutyl ring to cleavage under radical conditions. nih.govdntb.gov.uaresearchgate.netdeepdyve.combanrepcultural.org

Rearrangement Reactions of Cyclobutane Derivatives

Beyond simple ring expansion, cyclobutane derivatives can participate in more complex rearrangement reactions. researchgate.net These can be triggered photochemically or by transition metals, leading to a diverse array of structural motifs. researchgate.netresearchgate.net For the cyclobutoxy group, rearrangements could potentially involve the ether linkage itself or interactions with the adjacent aromatic ring. While specific rearrangements for this compound are not documented, the general reactivity of cyclobutanes suggests that such transformations are plausible, potentially yielding novel heterocyclic or rearranged carbocyclic structures under the appropriate catalytic conditions. nih.govsmolecule.com

Table 4: Potential Transformations of the Cyclobutyl Ether Moiety

Reaction TypeInitiator/CatalystPlausible IntermediatePotential Product Type
Ring ExpansionStrong Acid (e.g., H₂SO₄)Cyclobutyl CationCyclopentyl derivative wikipedia.orgugent.be
Oxidative CleavageOxidizing Agent (e.g., Br₂(aq))HemiacetalPhenol and Butanal/Butanoic acid derivative mdma.ch
Photocatalytic CleavageVisible Light, PhotocatalystAminium Radical CationRing-opened annulation products nih.govresearchgate.net
RearrangementTransition Metal CatalystOrganometallic intermediateRearranged carbocyclic/heterocyclic structures researchgate.net

Mechanistic Investigations of Key Reactions

The reactivity of this compound is dictated by the interplay of its functional groups: the electron-donating amino and cyclobutoxy groups, and the ortho-methyl group which exerts steric and electronic effects. Mechanistic investigations of key reactions involving this scaffold, while not extensively documented for this specific molecule, can be inferred from studies on analogous substituted anilines. These investigations are crucial for understanding reaction pathways, optimizing conditions, and predicting product outcomes.

Electrophilic Aromatic Substitution

The aniline moiety is highly activated towards electrophilic aromatic substitution due to the strong electron-donating nature of the amino group. The directing influence of the substituents on the aromatic ring of this compound is a key area of mechanistic interest. The amino group is a powerful ortho-, para-director. However, in this molecule, both ortho positions are already substituted. The cyclobutoxy group is also an ortho-, para-director, while the methyl group is a weak ortho-, para-director.

Computational studies on substituted anilines have shown that the combination of substituents significantly influences the regioselectivity of electrophilic attack. For this compound, the para position to the amino group (position 4) is the most likely site for electrophilic substitution, being activated by both the amino and cyclobutoxy groups.

Hypothetical Mechanistic Pathway for Nitration:

The nitration of this compound would likely proceed via the formation of a nitronium ion (NO₂⁺) from the reaction of concentrated nitric and sulfuric acids. savemyexams.com The electrophilic attack of the nitronium ion on the electron-rich aromatic ring would lead to the formation of a resonance-stabilized carbocation, known as a sigma complex or arenium ion. The stability of this intermediate is a determining factor for the reaction rate and regioselectivity. The final step involves the deprotonation of the sigma complex by a weak base (such as HSO₄⁻ or H₂O) to restore aromaticity and yield the nitrated product.

Table 1: Calculated Activation Barriers for Electrophilic Attack on this compound

Position of AttackRelative Activation Energy (kcal/mol)Key Stabilizing Contributor
C4 (para to NH₂)0 (Reference)Amino and Cyclobutoxy groups
C3 (meta to NH₂)+8.5-
C5 (meta to NH₂)+7.8-
Note: This data is hypothetical and for illustrative purposes, based on general principles of electrophilic aromatic substitution.

Diazotization and Subsequent Reactions

Primary aromatic amines readily undergo diazotization upon treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. iitk.ac.inorganic-chemistry.org The mechanism of diazotization involves a series of steps initiated by the formation of the nitrosonium ion (NO⁺), which acts as the electrophile. masterorganicchemistry.com

The amine nitrogen of this compound attacks the nitrosonium ion to form an N-nitrosoanilinium ion. Subsequent deprotonation and tautomerization lead to a diazohydroxide, which upon protonation and loss of water, yields the highly reactive aryldiazonium ion. byjus.com The presence of the ortho-methyl and cyclobutoxy groups may influence the rate of diazotization and the stability of the resulting diazonium salt.

The diazonium salt of this compound would be a versatile intermediate for introducing a variety of substituents onto the aromatic ring through reactions like the Sandmeyer, Schiemann, and Gomberg-Bachmann reactions. Mechanistic studies of these transformations on other aryl diazonium salts have shown that they can proceed through radical or ionic pathways, often involving copper catalysts in the case of Sandmeyer reactions. organic-chemistry.org

Oxidative Coupling Reactions

The oxidation of anilines can lead to a variety of products, including azo compounds and polymeric materials. The mechanism of oxidation is highly dependent on the oxidant and reaction conditions. For anilines with substitution patterns similar to this compound, oxidative coupling can be a significant reaction pathway.

Computational studies, such as those using Density Functional Theory (DFT) on the oxidation of substituted anilines by oxidants like ferrate(VI), have indicated that the reaction often proceeds via a Hydrogen Atom Transfer (HAT) mechanism. acs.org This initial step leads to the formation of an aniline radical cation. The fate of this radical cation determines the final product distribution. Dimerization of these radicals can lead to the formation of substituted azobenzenes or other coupled products.

Table 2: Proposed Intermediates and Products in the Oxidative Coupling of this compound

Intermediate/ProductProposed Mechanistic Step
This compound radical cationSingle Electron Transfer (SET) or Hydrogen Atom Transfer (HAT) from the parent aniline.
4,4'-bis(cyclobutoxy)-2,2'-dimethylazobenzeneDimerization of radical cations followed by deprotonation and further oxidation.
Poly(this compound)Polymerization initiated by radical cation formation.
Note: This table presents plausible pathways and products based on general mechanisms of aniline oxidation.

The steric hindrance provided by the ortho-methyl and cyclobutoxy groups would likely play a significant role in the regioselectivity and feasibility of these coupling reactions, potentially favoring head-to-tail or other specific coupling modes.

Computational and Theoretical Chemistry of 2 Cyclobutoxy 6 Methylaniline

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical studies are fundamental to understanding the intrinsic properties of 2-Cyclobutoxy-6-methylaniline. These methods provide a detailed picture of the electron distribution and bonding within the molecule.

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. researchgate.netmdpi.com For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set such as 6-31++G(d,p), can be employed to determine a variety of molecular properties. kpfu.runih.gov These calculations are crucial for understanding the molecule's geometry, energy, and spectroscopic characteristics. researchgate.net

DFT allows for the prediction of properties such as dipole moments, polarizability, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). kpfu.ru The distribution of electron density, influenced by the electron-donating amino (-NH₂) and cyclobutoxy groups and the methyl (-CH₃) group, can be mapped to reveal sites susceptible to electrophilic or nucleophilic attack. The amino group, being a strong activator, directs incoming electrophiles to ortho and para positions, although this is sterically hindered by the adjacent cyclobutoxy and methyl groups. The cyclobutoxy group itself contributes moderate electron-donating effects through resonance.

Table 1: Molecular Properties of this compound Predicted by DFT (Note: The following are illustrative examples of data that would be obtained from DFT calculations, not actual calculated values.)

Property Predicted Value Significance
Dipole Moment ~1.5 - 2.5 D Indicates the overall polarity of the molecule, influencing its solubility and intermolecular interactions.
HOMO Energy ~ -5.0 to -5.5 eV Relates to the ionization potential and the molecule's ability to act as an electron donor.
LUMO Energy ~ 0.5 to 1.0 eV Relates to the electron affinity and the molecule's ability to act as an electron acceptor.
HOMO-LUMO Gap ~ 5.5 to 6.5 eV Indicates the chemical reactivity and kinetic stability of the molecule.
Polarizability ~ 150 - 170 Bohr³ Measures the deformability of the electron cloud in an electric field, affecting intermolecular forces.

Conformational Analysis and Steric Hindrance of the Cyclobutoxy Group

The three-dimensional structure of this compound is significantly influenced by the cyclobutoxy group. Conformational analysis is essential for understanding how the spatial arrangement of this group affects the molecule's properties and reactivity. The cyclobutoxy substituent introduces considerable steric bulk around the aniline (B41778) ring. This steric hindrance can restrict rotation around the C-O bond connecting the cyclobutoxy group to the aromatic ring and can influence the orientation of the amino and methyl groups. google.comgoogle.com

Computational methods can be used to explore the potential energy surface of the molecule as a function of key dihedral angles, identifying the most stable conformers and the energy barriers between them. This analysis reveals that the puckered nature of the cyclobutane (B1203170) ring, combined with its proximity to the methyl group, creates a sterically crowded environment on one side of the aniline ring, which can direct the approach of reactants in chemical reactions. acs.org

Reaction Mechanism Elucidation through Potential Energy Surface Analysis

Understanding how this compound participates in chemical reactions requires a detailed examination of the reaction pathways. Computational chemistry provides the tools to map out the potential energy surface (PES) for a given reaction, offering a theoretical window into the reaction mechanism. nih.gov

Transition State Characterization and Activation Energies

By mapping the PES, it is possible to locate and characterize the transition states (TS) of reactions involving this compound. nih.gov A transition state represents the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate. Computational methods can calculate the geometry and vibrational frequencies of the TS, confirming it is a first-order saddle point on the PES. researchgate.net

From the energies of the reactants and the transition state, the activation energy (Ea) can be calculated. This value is a key determinant of the reaction kinetics. For instance, in an electrophilic aromatic substitution reaction, the activation energies for substitution at different positions on the aniline ring could be compared to predict the regioselectivity of the reaction. The steric hindrance from the cyclobutoxy and methyl groups would be expected to raise the activation energy for substitution at the ortho positions.

Table 2: Illustrative Activation Energies for a Hypothetical Reaction (Note: These are example values to illustrate the concept.)

Reaction Pathway Transition State Geometry Calculated Activation Energy (kcal/mol)
Ortho-attack Sterically hindered approach High (e.g., > 25)
Para-attack Less hindered approach Low (e.g., < 20)

Solvent Effects in Reaction Dynamics (e.g., Polarizable Continuum Models)

Reactions are typically carried out in a solvent, which can have a significant impact on the reaction dynamics. numberanalytics.com The Polarizable Continuum Model (PCM) is a widely used method in computational chemistry to account for the effects of a solvent. capes.gov.brwikipedia.org In this model, the solvent is treated as a continuous, polarizable medium characterized by its dielectric constant. numberanalytics.com

By incorporating PCM into the quantum chemical calculations, it is possible to model how the solvent stabilizes or destabilizes the reactants, transition states, and products, thereby affecting the activation energy and reaction rate. wikipedia.orgresearchgate.net For reactions involving a polar molecule like this compound, which may proceed through charged or highly polar intermediates, the choice of solvent can dramatically influence the reaction outcome. PCM calculations can help in selecting an appropriate solvent to optimize a desired reaction pathway. capes.gov.br

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

Molecular Dynamics (MD) simulations are powerful computational methods used to understand the dynamic behavior of molecules over time. nih.gov For a molecule such as this compound, MD simulations would provide crucial insights into its conformational flexibility and how it interacts with its environment, such as solvents or potential binding partners.

An MD simulation models the molecule as a collection of atoms governed by a set of classical mechanics equations of motion. The potential energy of the system is described by a force field, which includes terms for bond stretching, angle bending, torsional rotation, and non-bonded interactions like van der Waals forces and electrostatic interactions. nih.gov By solving the equations of motion iteratively, the simulation tracks the trajectory of each atom over a specific period, typically ranging from nanoseconds to microseconds.

The primary goal of running MD simulations on this compound would be to map its conformational landscape. The flexible cyclobutoxy group and the rotatable bond connecting it to the aniline ring allow the molecule to adopt various three-dimensional shapes (conformers). The simulation would reveal the most stable (lowest energy) conformers, the energy barriers between them, and the timescale of transitions from one conformation to another. This is critical for understanding how the molecule's shape influences its physical properties and reactivity.

The results from such a simulation would typically be analyzed to extract key structural and energetic data.

Table 1: Illustrative Conformational Analysis Data from a Hypothetical MD Simulation of this compound

ConformerDihedral Angle (C-O-C-C, °)Relative Energy (kcal/mol)Population (%)
A175.80.0055.3
B85.21.2525.1
C-88.91.3019.6

Computational Approaches for Predicting Reactivity and Selectivity

Computational chemistry offers a suite of tools to predict the reactivity and selectivity of molecules in chemical reactions without performing the experiment in a laboratory. escholarship.org These methods are broadly based on quantum mechanics, with Density Functional Theory (DFT) being one of the most widely used approaches for its balance of accuracy and computational cost. escholarship.org

For this compound, these methods could predict how it behaves in various reactions, such as electrophilic aromatic substitution, N-alkylation, or oxidation. The aniline ring is typically activated towards electrophilic substitution, and computational models can predict the most likely site of reaction (regioselectivity). This is achieved by calculating reactivity indices, such as the Fukui functions or mapping the electrostatic potential on the molecule's surface. Regions with high negative potential are more susceptible to attack by electrophiles.

For instance, in a potential reaction involving an electrophile, calculations could determine the activation energies for substitution at the ortho- and para- positions relative to the amino group. The steric hindrance from the bulky cyclobutoxy and methyl groups would significantly influence the outcome, a factor that can be precisely quantified through these computational models.

Table 2: Hypothetical DFT Calculation Results for Electrophilic Bromination of this compound

Position of SubstitutionRelative Transition State Energy (kcal/mol)Predicted Major/Minor Product
C4 (para to -NH2)15.2Major
C5 (meta to -NH2)25.8Minor
C3 (meta to -NH2)26.5Minor

These computational tools provide a powerful "in silico" microscope, offering a molecular-level understanding that complements and guides experimental work in chemistry. nih.gov

Advanced Spectroscopic and Analytical Methodologies for Characterization

High-Resolution Mass Spectrometry for Molecular Identification and Impurity Profiling

High-resolution mass spectrometry (HRMS) is a cornerstone technique for determining the precise molecular weight and elemental composition of 2-Cyclobutoxy-6-methylaniline. It offers unparalleled accuracy, enabling the differentiation between compounds with the same nominal mass. This capability is crucial for confirming the compound's identity and for profiling potential impurities that may arise during synthesis. americanpharmaceuticalreview.com

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for analyzing volatile and semi-volatile compounds. semanticscholar.org For this compound, this technique separates the compound from volatile impurities based on their differential partitioning between a stationary phase in the GC column and a mobile gas phase. Following separation, the mass spectrometer fragments the eluted molecules and analyzes the resulting ions, generating a unique mass spectrum that serves as a molecular fingerprint.

This technique is effective for monitoring reaction progress and identifying byproducts in the synthesis of related aniline (B41778) derivatives. acs.orgepfl.ch The fragmentation pattern provides structural information, which can be used to identify unknown impurities by comparing the data to spectral libraries. For instance, in the analysis of substituted anilines, GC-MS can detect co-eluting isomers, although quantification can be challenging if one isomer is dominant. d-nb.info

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is indispensable for the analysis of non-volatile or thermally unstable compounds like this compound and its potential impurities. measurlabs.com HPLC separates components of a mixture based on their interactions with a stationary phase (in a column) and a liquid mobile phase. sielc.com The separated components are then introduced into the mass spectrometer for detection and identification.

The combination of HPLC with tandem mass spectrometry (LC-MS/MS) offers enhanced selectivity and sensitivity, making it ideal for detecting trace-level impurities. measurlabs.comnih.gov In a typical setup for a substituted aniline, a reverse-phase C18 column might be used with a mobile phase consisting of acetonitrile (B52724) and water with an acid modifier like formic acid to ensure good peak shape and ionization. sielc.comnih.gov The mass spectrometer, often operating in a selective reaction monitoring (SRM) mode, provides high specificity and allows for accurate quantification. researchgate.net This approach is routinely used for impurity identification in pharmaceutical analyses. americanpharmaceuticalreview.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for elucidating the precise molecular structure of this compound. upi.edu Through the analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra, the chemical environment of each atom in the molecule can be determined, confirming the connectivity and stereochemistry. nih.govrsc.org

In the ¹H NMR spectrum, characteristic signals would confirm the presence of all key structural motifs. The aromatic protons would appear as distinct multiplets in the aromatic region (typically δ 6.5–7.5 ppm). The protons of the cyclobutoxy group would produce signals in the aliphatic region, with the methine proton (O-CH) appearing further downfield due to the deshielding effect of the adjacent oxygen atom. The methyl group protons would appear as a sharp singlet, while the amine (NH₂) protons would present as a broad singlet. researchgate.netchegg.com

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. upi.edu The positions of the aromatic carbons, the cyclobutoxy carbons, and the methyl carbon all appear in predictable regions of the spectrum, confirming the carbon skeleton. researchgate.nethmdb.ca Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further aid in distinguishing between CH, CH₂, and CH₃ groups. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values. Actual experimental values may vary based on solvent and experimental conditions.)

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH6.6 - 7.2115 - 130
Ar-C-NH₂-~145
Ar-C-O-~148
Ar-C-CH₃-~125
-O-CH -(CH₂)₂4.4 - 4.675 - 78
-O-CH-CH₂ -2.3 - 2.530 - 33
-O-CH-(CH₂)-CH₂ -1.6 - 1.912 - 15
-NH₂3.5 - 4.5 (broad)-
-CH₃2.1 - 2.317 - 20

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including FTIR and Raman techniques, provides valuable information about the functional groups present in a molecule. These methods are based on the principle that molecular bonds vibrate at specific, characteristic frequencies.

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by the sample, revealing the presence of specific functional groups. For this compound, the FTIR spectrum would display several key absorption bands. The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the 3300-3500 cm⁻¹ region. C-H stretching vibrations from the aromatic ring and the aliphatic cyclobutyl and methyl groups would be observed around 2850-3100 cm⁻¹. The C-O-C ether linkage would show a strong, characteristic stretching band, typically in the 1200-1260 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions. Aromatic C=C ring stretching vibrations would be visible in the 1500-1600 cm⁻¹ range. derpharmachemica.comresearchgate.net

Table 2: Characteristic FTIR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Primary Amine (NH₂)N-H Stretch3300 - 3500 (two bands)
Aromatic C-HC-H Stretch3000 - 3100
Aliphatic C-H (Cyclobutyl, Methyl)C-H Stretch2850 - 2970
Aromatic RingC=C Stretch1500 - 1600
Ether (Ar-O-C)C-O-C Asymmetric Stretch1200 - 1260
Ether (Ar-O-C)C-O-C Symmetric Stretch1000 - 1075
AmineN-H Bend1580 - 1650

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. americanpharmaceuticalreview.com While FTIR is sensitive to polar functional groups, Raman spectroscopy is often more effective for analyzing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be particularly useful for observing the aromatic ring's symmetric "breathing" modes and C-C skeletal vibrations, which may be weak in the FTIR spectrum. nih.gov For example, the degradation of similar compounds like lidocaine (B1675312) to 2,6-dimethylaniline (B139824) shows distinct changes in the Raman spectrum, where ring breathing modes gain intensity. nih.gov Temperature-dependent Raman studies can also reveal information about phase transitions and structural changes in solid samples. spectroscopyonline.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govlibretexts.org This technique provides invaluable information on bond lengths, bond angles, and intermolecular interactions, which collectively dictate the crystal packing and physical properties of the material. nih.gov

For a molecule like this compound, obtaining a single crystal suitable for X-ray diffraction analysis is the first critical step. This typically involves slow evaporation of a saturated solution, or vapor diffusion techniques. Once a suitable crystal is obtained, it is exposed to a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. nih.gov

Detailed Research Findings from Analogous Structures:

In the absence of specific X-ray crystallographic data for this compound in the reviewed literature, insights into its likely solid-state structure can be gleaned from the analysis of closely related substituted anilines. The interplay of the amino group, the methyl group, and the cyclobutoxy group will influence the planarity of the aniline ring and the nature of intermolecular interactions.

In the solid state, anilines frequently exhibit hydrogen bonding networks involving the amino group. sci-hub.se The N-H groups can act as hydrogen bond donors, while the nitrogen lone pair can act as an acceptor. sci-hub.se In the case of this compound, the oxygen atom of the cyclobutoxy group could also participate as a hydrogen bond acceptor.

A review of aniline derivatives indicates that crystalline salts of aniline often form extensive hydrogen-bonded networks. sci-hub.seresearchgate.net Aniline itself crystallizes in a monoclinic system with the space group P21/c. sci-hub.se The specific crystal system and space group for this compound would be determined through crystallographic analysis.

Hypothetical Crystallographic Data for this compound:

Based on the analysis of similar small organic molecules, a hypothetical set of crystallographic parameters for this compound is presented below. It is crucial to note that these are predictive values and would require experimental verification.

Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)~10-12
b (Å)~5-7
c (Å)~15-18
α (°)90
β (°)~95-105
γ (°)90
Volume (ų)~1000-1200
Z4

The bond lengths and angles within the this compound molecule would be expected to fall within standard ranges for similar chemical bonds. For example, the C-N bond of the aniline moiety would likely exhibit a length intermediate between a single and double bond due to resonance. The C-O-C bond angle of the cyclobutoxy ether linkage would be influenced by the strain of the four-membered ring.

The packing of the molecules in the crystal lattice would likely be dominated by van der Waals forces and potentially weak N-H···O or N-H···N hydrogen bonds, leading to a stable three-dimensional supramolecular architecture. sci-hub.se

2 Cyclobutoxy 6 Methylaniline As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The 2,6-disubstituted aniline (B41778) scaffold, exemplified by 2-Cyclobutoxy-6-methylaniline, is a foundational component for constructing intricate organic molecules. The steric hindrance around the amino group, provided by the ortho cyclobutoxy and methyl substituents, influences its reactivity in a predictable manner, allowing for selective transformations. This structural feature is of significant interest as it is incorporated into various pharmaceutically active compounds. nih.gov

The synthesis of complex molecules often relies on the strategic functionalization of aromatic rings. Anilines are particularly useful starting materials for building heterocycles. For instance, substituted anilines can be key precursors in the synthesis of indoles, a common motif in pharmaceuticals and agrochemicals. acs.orgresearchgate.netbohrium.com Palladium-catalyzed methods have been developed for the synthesis of substituted anilines from cyclohexanones, highlighting the importance of accessing diverse aniline structures for further applications. acs.orgbohrium.com

Furthermore, the amino group of this compound can be transformed into a wide range of other functional groups. Through reactions like diazotization, the amine can be converted into halides, nitriles, or other functionalities, opening pathways to a diverse array of substituted aromatic compounds. This versatility makes it a crucial intermediate for molecules used in the development of pesticides and other bioactive agents. google.com The presence of the ortho substituents can direct these transformations to other positions on the ring, offering regiochemical control in multi-step syntheses. researchgate.net

A summary of synthetic applications for the 2,6-disubstituted aniline core is presented below:

Application AreaExample TransformationResulting StructureRef
Heterocycle SynthesisPalladium-catalyzed annulationSubstituted Indoles acs.orgresearchgate.net
Pharmaceutical IntermediatesDiazotization followed by substitutionFunctionalized Aromatics google.com
Regioselective FunctionalizationC-H AzidationAzidated Anilines researchgate.net
C-N Bond FormationReaction with diaryliodonium saltsHigher-substituted Anilines nih.gov

Role in Ligand Design and Modification for Catalytic Systems

The structural characteristics of this compound make it an excellent candidate for incorporation into ligand frameworks for transition metal catalysis. The design of ligands is crucial for controlling the activity, selectivity, and stability of a catalyst. The steric bulk and electronic properties of the substituents on the aniline ring can be fine-tuned to modulate the performance of the resulting metal complex.

Anilines are common precursors for phosphino-amine (PN) ligands, which have shown significant utility in catalysis. researchgate.net By reacting this compound with a phosphorus source, a bidentate ligand can be formed where both the nitrogen and phosphorus atoms can coordinate to a metal center. The cyclobutoxy and methyl groups would create a specific steric environment around the metal, influencing the approach of substrates and thereby enhancing selectivity in catalytic reactions such as hydrogen-borrowing alkylations. researchgate.net

Moreover, ligands derived from substituted anilines have been employed in palladium-catalyzed C-H functionalization reactions. For example, bidentate S,O-ligands have been used to promote the para-selective olefination of aniline derivatives. nih.gov While in this case the aniline is the substrate, it demonstrates how aniline-derived structures interact with and influence catalytic systems. By incorporating the this compound moiety into a ligand structure, one could potentially direct C-H activation processes or control the stereochemistry of a reaction. The atropisomeric nature of certain N-aryl-N-methyl-2-tert-butyl-6-methylaniline derivatives, which arises from hindered rotation around the N-C bond, has been exploited in asymmetric catalysis, suggesting that similar chiral properties could be engineered using the this compound scaffold. researchgate.net

The table below illustrates the potential roles of this compound in ligand design.

Ligand TypePotential Catalytic ApplicationKey Feature Conferred by AnilineRef
Phosphino-amine (PN)Asymmetric AlkylationDefined Steric Pocket researchgate.net
Chiral N-Aryl LigandsAsymmetric Allylic AlkylationAtropisomeric Chirality researchgate.net
Bidentate S,O-LigandsC-H FunctionalizationElectronic and Steric Tuning nih.gov

Strategies for Structure-Activity Relationship (SAR) Studies through Chemical Modification

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound. This compound can serve as a core scaffold that can be systematically modified to probe its interactions with a biological target. The goal of SAR is to identify which parts of the molecule are essential for its activity and to guide the design of more potent and selective analogs. nih.gov

Strategies for SAR studies involving the this compound core would focus on modifying its key features: the cyclobutoxy group, the methyl group, the amino group, and the aromatic ring itself.

Modification of the Cyclobutoxy Group: The cyclobutyl ring can be replaced with other cycloalkyl groups (e.g., cyclopentyl, cyclohexyl) or acyclic alkoxy groups (e.g., isopropoxy, tert-butoxy) to investigate the impact of ring size, strain, and lipophilicity on activity. dundee.ac.uk

Modification of the Methyl Group: The methyl group could be substituted with larger alkyl groups (e.g., ethyl, isopropyl) or electron-withdrawing groups (e.g., trifluoromethyl) to explore steric and electronic effects at this position. nih.gov

Substitution on the Aromatic Ring: The remaining open positions on the phenyl ring (positions 3, 4, and 5) are prime locations for introducing a wide variety of substituents (e.g., halogens, hydroxyl, nitro, cyano groups) to probe electronic effects, hydrogen bonding interactions, and metabolic stability. mdpi.comresearchgate.net

These systematic modifications allow chemists to build a comprehensive understanding of how the molecule's structure relates to its biological function, a critical step in the drug discovery process. mdpi.com

Modification SiteExample SubstituentsProperty Probed
2-Cyclobutoxy GroupIsopropoxy, CyclopentoxySteric bulk, Lipophilicity
6-Methyl GroupEthyl, TrifluoromethylSteric hindrance, Electronics
1-Amino GroupAcetyl, Dimethyl, PyrrolidinylBasicity, H-bonding
Aromatic Ring (3,4,5-positions)Fluoro, Methoxy, CyanoElectronic effects, Polarity

Synthesis of Unnatural Amino Acids and Peptide Analogs

Unnatural amino acids (UAAs) are powerful tools in chemical biology and drug discovery, offering ways to create peptides and proteins with enhanced stability, novel functions, or specific labels. bioascent.comnih.govresearchgate.net While not a direct precursor to a standard amino acid, the this compound moiety can be incorporated into larger structures to create novel UAA or peptide analogs.

One approach involves using the aniline as a building block in a multi-step synthesis. For example, the aniline could be coupled to a chiral scaffold that already contains the carboxylic acid and protected amine functionalities of an amino acid. The bulky, lipophilic 2-cyclobutoxy-6-methylphenyl group would thus form the side chain of a new UAA, potentially conferring unique conformational properties to a peptide it is incorporated into. princeton.edu

Future Research Directions and Methodological Advancements

Exploration of Stereoselective and Enantioselective Synthetic Pathways

The synthesis of chiral amines is a cornerstone of medicinal chemistry, as the biological activity of many pharmaceuticals is dependent on their stereochemistry. Nearly half of all approved drugs feature optically active amines. nih.gov Future research on 2-Cyclobutoxy-6-methylaniline should prioritize the development of stereoselective and enantioselective synthetic routes.

Currently, methods for the stereoselective synthesis of related aniline (B41778) derivatives often involve processes like dearomatization followed by cycloaddition. acs.orgnih.govacs.org For instance, one reported method achieves the stereoselective construction of acyclic tetrasubstituted alkenes from anilines through a process involving dearomatization, cycloaddition, and rearrangement. acs.orgnih.govacs.org Another approach uses the double addition of anilines to exo-glycals to produce spiro[pyran-4-quinolines] with high stereoselectivity. sinica.edu.tw

Furthermore, biocatalytic strategies offer a promising avenue for the asymmetric synthesis of chiral amines. nih.gov Engineered enzymes, such as myoglobin (B1173299) catalysts, have been developed to promote the insertion of carbenes into the N-H bonds of anilines with high enantioselectivity. nih.gov Investigating similar biocatalytic or chemocatalytic methods, such as those employing chiral palladium catalysts for N-allylation, could lead to the efficient production of specific enantiomers of this compound derivatives. mdpi.com The development of such pathways would be a critical step in evaluating the potential of its chiral derivatives in various applications, including pharmaceuticals.

Integration of Machine Learning and Artificial Intelligence in Chemical Synthesis and Discovery

Table 1: Applications of AI/ML in Chemical Synthesis

Application Area Description Potential Impact on this compound
Retrosynthesis Predicts potential reactants and synthetic routes for a target molecule. osu.eduengineering.org.cn Propose novel and efficient synthetic pathways. nd.edu
Reaction Prediction Foresees the outcome of chemical reactions, including products and yields. nd.edu Optimize reaction conditions and improve synthesis efficiency.
Property Prediction Estimates physicochemical and biological properties of molecules. nih.gov Screen for potential applications and guide derivative design.

| Drug Discovery | Identifies potential drug targets and designs novel therapeutic molecules. harvard.edunih.gov | Explore the pharmacological potential of the compound and its analogues. |

Development of Sustainable and Eco-Friendly Synthetic Procedures

The principles of green chemistry are increasingly guiding the development of new synthetic methods, aiming to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. acs.org Future research on this compound should incorporate these principles to develop more environmentally benign synthetic protocols.

Traditional methods for synthesizing aromatic amines often involve harsh reagents and generate significant waste. acs.orgacs.orguantwerpen.be Green chemistry approaches offer sustainable alternatives. For example, the use of deep eutectic solvents (DESs) as both solvents and catalysts can lead to higher yields and cleaner reactions in amine synthesis. mdpi.com Another strategy involves using sunlight as a clean and abundant energy source to drive reactions, such as the N-acetylation of anilines. rsc.orgrsc.org

Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and eliminate the need for organic solvents and catalysts in the preparation of anilines. tandfonline.com Furthermore, developing synthetic routes that utilize bio-based feedstocks, such as lignin-derived monomers, can reduce the reliance on petrochemicals. acs.orguantwerpen.be While the direct synthesis from bio-based sources might not be immediately obvious for this compound, the principles of using greener reagents and conditions, such as aqueous reaction media and reusable catalysts, are highly applicable. thieme-connect.com

Table 2: Green Chemistry Approaches for Amine Synthesis

Approach Description Relevance to this compound Synthesis
Use of Green Solvents Employing water or deep eutectic solvents to replace volatile organic compounds. mdpi.com Reduces environmental impact and can enhance reaction rates.
Alternative Energy Sources Utilizing microwaves or sunlight to drive reactions more efficiently. rsc.orgtandfonline.com Lowers energy consumption and can lead to faster, cleaner reactions.
Catalysis Using non-toxic, reusable catalysts to improve atom economy. univ-ouargla.dz Minimizes waste and allows for easier product purification.

| Bio-based Feedstocks | Synthesizing chemicals from renewable resources like lignin. acs.orguantwerpen.be | Reduces dependence on fossil fuels and promotes sustainability. |

Interdisciplinary Research Bridging Synthetic and Theoretical Chemistry

The synergy between synthetic and theoretical chemistry offers powerful tools for understanding and designing complex chemical systems. ukri.orgunifr.ch An interdisciplinary approach will be crucial for unlocking the full potential of this compound. Computational and theoretical methods can provide deep insights into the molecule's structure, reactivity, and potential interactions, guiding experimental efforts. ukri.org

For instance, quantum chemical calculations can be used to predict the conformational preferences, electronic properties, and spectroscopic signatures of this compound. This information can aid in the interpretation of experimental data and the design of new experiments. Theoretical studies can also elucidate reaction mechanisms, helping to optimize reaction conditions and develop more efficient synthetic strategies. readlaboratory.com

The collaboration between synthetic and computational chemists is particularly valuable in the context of catalyst design and the study of noncovalent interactions, which play a critical role in many chemical transformations. readlaboratory.com By combining experimental synthesis with computational modeling, researchers can rationally design catalysts and reaction conditions to achieve specific outcomes, such as high stereoselectivity. This interdisciplinary approach fosters innovation and accelerates the discovery of new molecules and materials with desired properties. ucsb.eduoatext.com

Q & A

Q. What computational tools predict the biological activity of this compound derivatives?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to screen against target proteins (e.g., kinase inhibitors).
  • QSAR Modeling : Train models on datasets of substituted anilines to correlate substituent effects (e.g., Hammett σ values) with activity.
  • ADMET Prediction : Tools like SwissADME estimate absorption, toxicity, and metabolic pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.